N,N-Diallyl-5-(aminomethyl)-2-pyridinamine
Overview
Description
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine is a synthetic compound that belongs to the class of pyridinamine derivatives This compound is characterized by the presence of two allyl groups attached to the nitrogen atoms and an aminomethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine typically involves the reaction of 5-(aminomethyl)-2-pyridinamine with allyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of solid-supported catalysts can also be employed to improve the reaction rate and reduce the environmental impact. The final product is purified through recrystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The allyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Allyl halides, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-Diallyl-5-(aminomethyl)-2-pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
5-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-7-15(8-4-2)12-6-5-11(9-13)10-14-12/h3-6,10H,1-2,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAPMBSNTFAMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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